1,3-Digamma linolenin
Overview
Description
1,3-Digamma linolenin, also known as 6,9,12-Octadecatrienoic acid, 2-hydroxy-1,3-propanediyl ester, is a diacylglycerol compound with the molecular formula C39H64O5 and a molecular weight of 612.92. It is a derivative of gamma-linolenic acid, a polyunsaturated fatty acid found in various plant oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Digamma linolenin can be synthesized through esterification reactions involving gamma-linolenic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves the extraction of gamma-linolenic acid from natural sources such as evening primrose oil, blackcurrant seed oil, or borage oil. The extracted gamma-linolenic acid is then subjected to esterification with glycerol under controlled conditions to produce this compound. The process may involve additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Digamma linolenin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Digamma linolenin has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and anti-proliferative properties, particularly in cancer research.
Industry: Utilized in the production of specialized lipids and as an ingredient in cosmetic formulations
Mechanism of Action
The mechanism of action of 1,3-Digamma linolenin involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also be metabolized into bioactive lipids, such as prostaglandins and leukotrienes, which play roles in inflammation and cell signaling. The compound’s effects on cellular processes are mediated through interactions with specific enzymes and receptors involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Gamma-linolenic acid: A precursor to 1,3-Digamma linolenin, known for its anti-inflammatory properties.
Dihomo-gamma-linolenic acid: Another derivative of gamma-linolenic acid with similar biological activities.
Arachidonic acid: A polyunsaturated fatty acid involved in the synthesis of eicosanoids, similar to the metabolites of this compound.
Uniqueness
This compound is unique due to its specific ester structure, which allows it to be used in specialized applications where other similar compounds may not be suitable. Its ability to undergo various chemical reactions and its role in lipid metabolism make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSJCSQKHQTZID-HUYIQXHZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:3n6/0:0/18:3n6) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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